Sanggenofuran B

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

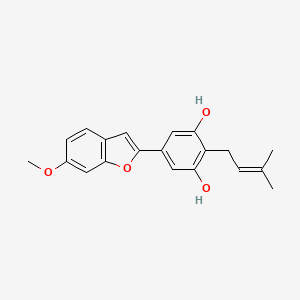

Sanggenofuran B is a natural organic compound belonging to the secondary metabolites of the bergamot family. It is a 2-arylbenzofuran derivative isolated from the root bark of Chinese Morus cathayana. This compound has garnered attention due to its diverse biological activities, including anti-inflammatory, antioxidant, antibacterial, anti-tumor, and immunomodulatory effects .

Mechanism of Action

Target of Action

Sanggenofuran B, a 2-arylbenzofuran, has been identified to have anti-cancer activity . It primarily targets the A2780 cell line . The A2780 cell line is a human ovarian carcinoma cell line, often used in cancer research .

Mode of Action

It has been found to inhibit the a2780 cell line . This suggests that this compound may interact with specific receptors or proteins in these cells, leading to changes that inhibit their growth or proliferation .

Pharmacokinetics

Its anti-cancer activity suggests that it is bioavailable and able to reach its target cells

Result of Action

The primary result of this compound’s action is the inhibition of the A2780 cell line . This suggests that it has anti-cancer activity, potentially making it a useful therapeutic agent in the treatment of certain types of cancer .

Biochemical Analysis

Biochemical Properties

Sanggenofuran B plays a crucial role in various biochemical reactions. It has been found to interact with several enzymes, proteins, and other biomolecules. One of the notable interactions is with the enzyme protein tyrosine phosphatase 1B (PTP1B), where this compound acts as an inhibitor. This inhibition is significant because PTP1B is a negative regulator of insulin signaling pathways, making this compound a potential therapeutic agent for Type 2 diabetes . Additionally, this compound has shown inhibitory activity against the A2780 cell line, with an IC50 value of 57.1 μM .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been observed to inhibit the proliferation of cancer cells, particularly the A2780 ovarian cancer cell line . This inhibition is associated with the induction of apoptosis and cell cycle arrest. This compound also influences cell signaling pathways, including the insulin signaling pathway, by inhibiting PTP1B . Furthermore, it affects gene expression and cellular metabolism, contributing to its anti-tumor and anti-inflammatory properties .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. As an inhibitor of PTP1B, this compound binds to the active site of the enzyme, preventing its dephosphorylation activity. This inhibition leads to enhanced insulin receptor phosphorylation and signaling, which is beneficial for managing insulin resistance in Type 2 diabetes . Additionally, this compound’s anti-cancer activity is attributed to its ability to induce apoptosis and inhibit cell proliferation through various signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. This compound has shown stability under controlled conditions, maintaining its biological activity over extended periods

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that at lower doses, this compound exhibits significant therapeutic effects, such as anti-inflammatory and anti-tumor activities . At higher doses, potential toxic or adverse effects may be observed, necessitating careful dosage optimization in preclinical and clinical studies .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It influences metabolic flux and metabolite levels, contributing to its biological activities. The compound’s interaction with PTP1B is a key aspect of its metabolic involvement, affecting insulin signaling and glucose metabolism

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in target tissues . Understanding these transport and distribution mechanisms is crucial for optimizing the therapeutic potential of this compound.

Subcellular Localization

This compound’s subcellular localization is essential for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its biological effects. Targeting signals and post-translational modifications play a role in directing this compound to its subcellular destinations

Preparation Methods

Synthetic Routes and Reaction Conditions: Sanggenofuran B can be synthesized through various organic synthesis methods. One common approach involves the cyclization of appropriate precursors under controlled conditions to form the benzofuran ring structure. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the chosen synthetic route.

Industrial Production Methods: Industrial production of this compound typically involves the extraction and purification from natural sources, such as the root bark of Morus cathayana. The extraction process may include solvent extraction, followed by chromatographic techniques to isolate and purify the compound .

Chemical Reactions Analysis

Types of Reactions: Sanggenofuran B undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert this compound into its reduced forms, altering its biological activity.

Substitution: Substitution reactions can introduce different functional groups into the benzofuran ring, modifying its properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce hydroxy derivatives .

Scientific Research Applications

Sanggenofuran B has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying benzofuran derivatives and their reactivity.

Biology: Investigated for its anti-inflammatory, antioxidant, and antibacterial properties.

Medicine: Explored for its potential anti-tumor activity and immunomodulatory effects.

Comparison with Similar Compounds

Sanggenofuran B can be compared with other similar compounds, such as:

- Sanggenofuran A

- Mulberrofuran D

- Morusalfuran B

- Mulberrofuran H

These compounds share structural similarities but differ in their specific biological activities and molecular targets. This compound is unique due to its potent anti-cancer activity and diverse biological effects .

Biological Activity

Sanggenofuran B is a compound derived from the Moraceae family, particularly noted for its potential anti-cancer properties. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, efficacy against cancer cell lines, and its role as a phosphatase inhibitor.

Chemical Structure and Properties

This compound is classified as a 2-arylbenzofuran. Its molecular structure contributes significantly to its biological activity, particularly in terms of its interactions with various biological targets. The compound has been shown to exhibit significant cytotoxic effects against several cancer cell lines.

Cytotoxic Activity

Research indicates that this compound exhibits notable cytotoxicity against the A2780 ovarian cancer cell line. The half-maximal inhibitory concentration (IC50) value has been reported at 57.1 µM , indicating moderate potency in inhibiting cell proliferation . This activity is comparable to other compounds in its class, such as moracin C, which has an IC50 of 15.0 µM against the same cell line .

Comparative Cytotoxicity Table

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A2780 | 57.1 |

| Moracin C | A2780 | 15.0 |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Phosphatases : this compound has been identified as a potential inhibitor of protein tyrosine phosphatase 1B (PTP1B), which plays a crucial role in insulin signaling and glucose metabolism. The inhibition of PTP1B can lead to enhanced insulin signaling, making it a target for therapeutic strategies against type 2 diabetes and obesity .

- Cell Cycle Arrest and Apoptosis : Studies suggest that this compound induces cell cycle arrest in the G2/M phase, leading to increased apoptosis in cancer cells. This effect is mediated by the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .

- Molecular Docking Studies : Molecular docking studies have revealed that this compound interacts with key residues in the active site of PTP1B, suggesting a competitive inhibition mechanism. This interaction is critical for understanding how modifications to the compound's structure could enhance its inhibitory potency .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- In vitro Studies : In vitro assays demonstrated that treatment with this compound led to significant reductions in cell viability across various cancer cell lines, including breast and ovarian cancers .

- Mechanistic Insights : A study highlighted that the presence of specific functional groups within the structure of this compound significantly influences its inhibitory activity against PTP1B, emphasizing the importance of structural optimization for improved efficacy .

- Synergistic Effects : Research has also indicated potential synergistic effects when this compound is combined with other chemotherapeutic agents, enhancing overall anti-cancer efficacy .

Properties

IUPAC Name |

5-(6-methoxy-1-benzofuran-2-yl)-2-(3-methylbut-2-enyl)benzene-1,3-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O4/c1-12(2)4-7-16-17(21)8-14(9-18(16)22)19-10-13-5-6-15(23-3)11-20(13)24-19/h4-6,8-11,21-22H,7H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCWAZFVQFSNZQI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C=C(C=C1O)C2=CC3=C(O2)C=C(C=C3)OC)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What are the known biological activities of Sanggenofuran B?

A1: this compound has demonstrated cytotoxic activity against the A2780 human ovarian cancer cell line with an IC50 value of 57.1 µM []. This suggests potential anti-cancer properties, although further research is needed to confirm this activity and investigate its mechanism.

Q2: Where has this compound been isolated from in nature?

A2: this compound has been isolated from both the leaves of Morus yunnanensis [] and the twigs and barks of Artocarpus lakoocha []. This suggests a potential for natural product extraction and potential applications in traditional medicine, though further research is needed to explore these avenues.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.